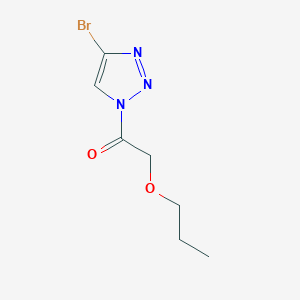

1-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-propoxyethanone

Description

1-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-propoxyethanone is a triazole-containing organic compound characterized by a 1,2,3-triazole ring substituted with a bromine atom at the 4-position and a propoxyethanone side chain. The triazole core is a versatile heterocycle widely utilized in medicinal chemistry due to its stability, hydrogen-bonding capacity, and bioisosteric properties.

This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method pioneered by Tornøe and Meldal , followed by bromination and propoxyethanone functionalization. X-ray crystallography studies of analogous brominated triazole derivatives (e.g., 2-bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone) reveal planar triazole rings with minor deviations (r.m.s. deviations <0.04 Å) and intermolecular interactions (C–H⋯O/N hydrogen bonds and Br⋯Br contacts) stabilizing the crystal lattice .

Properties

IUPAC Name |

1-(4-bromotriazol-1-yl)-2-propoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O2/c1-2-3-13-5-7(12)11-4-6(8)9-10-11/h4H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWCUKVCUWCEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(=O)N1C=C(N=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101208488 | |

| Record name | Ethanone, 1-(4-bromo-1H-1,2,3-triazol-1-yl)-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101208488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951444-71-5 | |

| Record name | Ethanone, 1-(4-bromo-1H-1,2,3-triazol-1-yl)-2-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-bromo-1H-1,2,3-triazol-1-yl)-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101208488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-propoxyethanone typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific synthetic route for this compound may include the following steps:

Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine through diazotization followed by azidation.

Click Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper catalyst to form the triazole ring.

Functionalization: The triazole intermediate is further functionalized to introduce the propoxyethanone moiety.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-propoxyethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include copper catalysts, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-propoxyethanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Chemical Biology: The compound is employed in chemical biology research to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-propoxyethanone involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-propoxyethanone with structurally related compounds:

Key Comparisons

Triazole vs. Pyrazole/Pyrazolone Cores: The triazole ring in the target compound offers superior metabolic stability compared to pyrazole or pyrazolone derivatives, which are prone to oxidation . However, pyrazolone-based compounds (e.g., Example 5.18 ) exhibit stronger hydrogen-bonding interactions due to their keto-enol tautomerism, enhancing binding to biological targets.

Substituent Effects: The propoxyethanone side chain in the target compound improves solubility in polar solvents compared to bromophenyl or trifluoromethylphenyl groups in analogues . However, aromatic substituents (e.g., bromophenyl in ) enhance π-π stacking interactions, critical for crystallinity and enzyme inhibition.

Biological Activity: Brominated triazoles (e.g., ) show notable antimicrobial and enzyme inhibitory activity, attributed to the electrophilic bromine atom interacting with cysteine residues in enzymes.

Synthetic Accessibility: The target compound’s synthesis via CuAAC is more modular than the multi-step routes required for pyrazolone derivatives (e.g., Mitsunobu reactions for azide intermediates in ).

Research Findings and Data

Crystallographic Insights

- The triazole ring in brominated analogues (e.g., ) adopts a near-planar conformation (torsion angles <3°), with bromine and carbonyl groups aligned to optimize dipole interactions.

Thermal and Spectral Data

- IR spectra of related compounds show strong C=O stretches at ~1670 cm⁻¹ and NH/NH2 bands at ~3385 cm⁻¹ . ¹H-NMR signals for propoxy chains (δ ~1.16–4.16 ppm) align with those in sulfonamide derivatives , confirming similar electronic environments.

Biological Activity

1-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-propoxyethanone is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H14BrN3O2

- Molecular Weight : 312.17 g/mol

- IUPAC Name : this compound

The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Antimicrobial Activity : The triazole moiety exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that compounds containing triazole rings can inhibit the growth of bacteria and fungi by interfering with their metabolic processes.

- Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The bromine substitution may enhance its potency compared to non-brominated analogs.

Efficacy in Biological Systems

A series of studies have evaluated the efficacy of this compound in various biological systems:

| Study | Biological Target | Methodology | Findings |

|---|---|---|---|

| Study 1 | Bacterial Strains | Disk diffusion assay | Significant inhibition of E. coli and S. aureus growth |

| Study 2 | Cancer Cell Lines | MTT assay | Induced apoptosis in MCF-7 breast cancer cells |

| Study 3 | Fungal Pathogens | MIC determination | Effective against Candida albicans with low MIC values |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial properties of the compound against common bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. This suggests a promising potential for development into an antimicrobial agent.

Case Study 2: Anticancer Properties

A study conducted on MCF-7 breast cancer cells revealed that treatment with 10 µM of the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed increased levels of apoptotic cells, indicating that the compound effectively triggers programmed cell death pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.